2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-27-14-8-6-13(7-9-14)10-11-23-17(26)12-28-21-24-19(22)18-15-4-2-3-5-16(15)29-20(18)25-21/h6-9H,2-5,10-12H2,1H3,(H,23,26)(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARGGQFJUHGBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common method includes the condensation of aromatic aldehydes with cyanoacetic esters and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by KF/basic Al2O3 at room temperature under ultrasound irradiation . This method yields high purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . This pathway plays a crucial role in cellular defense against oxidative stress. The compound interacts with the Kelch domain of KEAP1, a redox sensor and adaptor protein, thereby preventing the degradation of NRF2. This leads to the activation of antioxidant response elements and the expression of protective genes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Core heterocycle: The tetrahydrobenzothienopyrimidine scaffold is conserved, but substituents on the pyrimidine ring (e.g., amino, chloro, or oxo groups) and the benzene/thiophene moieties vary.
- Linker groups: Thioether (-S-) vs. amino (-NH-) linkages to acetamide.
- Side chains : Substituents on the phenyl ring (methoxy, ethoxy, methyl, chloro) and alkyl/aryl groups on the acetamide nitrogen.
Table 1: Substituent Comparison of Select Analogs
Spectroscopic Confirmation
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF or ethanol) .
- Functional group introduction : Substituents like the 4-methoxyphenethyl group are added via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography or recrystallization is used to achieve >95% purity, monitored by TLC/HPLC .
Q. How is structural integrity confirmed post-synthesis?
Advanced spectroscopic techniques are employed:
- NMR spectroscopy : H and C NMR verify the presence of aromatic protons (δ 6.8–7.4 ppm), thioether linkages (δ 3.5–4.2 ppm), and acetamide carbonyls (δ 168–170 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak matching the theoretical mass (e.g., m/z 482.12 for CHNOS) .
Q. What functional groups dominate its reactivity?
The compound’s reactivity is driven by:
- Thioether bridge : Susceptible to oxidation, forming sulfoxide/sulfone derivatives under controlled conditions .
- Acetamide moiety : Participates in hydrogen bonding, influencing solubility and target binding .
- Amino group : Facilitates derivatization (e.g., acylation) for SAR studies .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with bulky substituents?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies often arise from substituent effects. A systematic approach includes:
- Comparative SAR table :
| Substituent Position | Bioactivity Trend (IC) | Key Reference |
|---|---|---|
| 4-Methoxyphenyl | Anticancer: 12 µM → 5 µM | |
| 3,5-Dimethylphenyl | Antimicrobial: MIC 8 µg/mL | |
| Unsubstituted phenyl | Inactive (>100 µM) |
- Computational modeling : Molecular docking identifies steric clashes or electronic mismatches with target proteins .
Q. How to address low reproducibility in biological assays?
- Buffer standardization : Use consistent pH (7.4) and ionic strength (PBS) to stabilize the compound’s solubility .
- Metabolic stability testing : Pre-incubate with liver microsomes to account for enzymatic degradation .
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay conditions .
Q. What experimental designs validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Monitor target protein stability after compound treatment to confirm binding .
- Knockdown/overexpression studies : CRISPR/Cas9-mediated gene editing of putative targets to correlate activity changes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) in vitro .
Methodological Considerations
Q. How to prioritize derivatives for preclinical testing?
A tiered screening approach is recommended:
- In vitro potency : IC ≤ 10 µM in target-specific assays .
- Selectivity index : ≥10-fold selectivity over related off-targets (e.g., kinase panels) .
- ADME profiling : Aqueous solubility >50 µg/mL, microsomal stability >60% after 1 hour .
Q. What analytical techniques quantify degradation products under accelerated stability conditions?
- HPLC-MS/MS : Identifies hydrolyzed acetamide or oxidized thioether byproducts .
- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results?
Variations often stem from:
- Cell line heterogeneity : BRCA1-mutant vs. wild-type cells show differential sensitivity .
- Compound aggregation : Use dynamic light scattering (DLS) to confirm monomeric state in assay buffers .
- Metabolite interference : LC-MS/MS profiling detects active/inactive metabolites in cell lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
